Home > Products > Building Blocks P12319 > 4-Morpholinopiperidine
4-Morpholinopiperidine - 53617-35-9

4-Morpholinopiperidine

Catalog Number: EVT-458785
CAS Number: 53617-35-9
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Morpholinopiperidine, also known as MORP, is a chemical compound that can be synthesized by the reduction of its 1-oxide . It is used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and quinoline derivatives with antimicrobial activity .

Synthesis Analysis

The synthesis of 4-Morpholinopiperidine involves placing the compound (3) (120 g; 0.46 mol), 2-propanol (276 g), and the palladium/carbon catalyst (0.3 g in terms of metallic palladium) in an autoclave with a capacity of 1 L. The mixture is then stirred at 80° C., under a hydrogen pressure of 0.5 MPa for 7 hours .

Molecular Structure Analysis

The molecular formula of 4-Morpholinopiperidine is C9H18N2O, and its molecular weight is 170.25 g/mol .

Chemical Reactions Analysis

4-Morpholinopiperidine undergoes morpholine ring contraction when reacting with trimethylsilylmethyllithium (TMSCH 2 Li) . It may also be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .

Physical And Chemical Properties Analysis

4-Morpholinopiperidine has a melting point of 40-43 °C and a boiling point of 100-115 °C at 0.15-0.20 mm Hg .

Detailed Descriptions and Relevance to 4-Morpholinopiperidine:

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

  • Compound Description: This compound is a derivative of 4,7-dibromobenzo[d][1,2,3]thiadiazole, synthesized through nucleophilic substitution with morpholine. []
  • Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine. Additionally, it highlights the use of morpholine as a reactant for nucleophilic substitution in similar heterocyclic systems. []

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol

  • Compound Description: This compound represents a novel class of glutaminase 1 inhibitors being investigated for their potential in glioblastoma chemotherapy. []
  • Relevance: This compound contains a piperidine ring with substitution at the 4-position, similar to 4-Morpholinopiperidine. The difference lies in the substituent at the nitrogen atom of the piperidine ring. []

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

  • Compound Description: This compound is a substituted pyrrolo[1,2-a]quinoxaline derivative synthesized from 2-nitroaniline. It shows cytotoxic potential against several human leukemia cell lines. []
  • Relevance: This compound also contains a piperidine ring with a complex substituent at the 4-position, making it structurally similar to 4-Morpholinopiperidine. This example highlights the diverse range of substituents that can be incorporated at the 4-position of piperidine while potentially retaining biological activity. []

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid

  • Compound Description: This is the deuterium-labeled version of the CCR2 antagonist JNJ-26131300. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, directly analogous to 4-Morpholinopiperidine. The varying substituents highlight the potential for modification at this position while potentially influencing biological activity towards targets like CCR2. []

1-(Piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one

  • Compound Description: This compound served as a pharmacophore for designing and synthesizing a series of benzo[d]imidazole-2-one derivatives as potential NLRP3 inflammasome inhibitors. []
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, highlighting the importance of this structural motif in medicinal chemistry, particularly in targeting NLRP3. []

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

  • Compound Description: This compound is a novel inhibitor of Adenylyl Cyclase of G. lamblia, identified through a study utilizing structural data of the nucleotidyl cyclase 1 (gNC1) of this parasite. []
  • Relevance: This compound contains a piperidine ring with a substituent at the 4-position, similar to 4-Morpholinopiperidine. This emphasizes the potential of exploring modifications at the piperidine nitrogen for targeting specific enzymes like G. lamblia's Adenylyl Cyclase. []

4-Piperidin-4-yl-triazole

  • Compound Description: This compound served as the core structure for a series of hydroxamic acid-based histone deacetylase inhibitors, with some showing excellent HDAC6 inhibitory and antiproliferative activities. [, ]
  • Relevance: This compound features the same piperidine ring substituted at the 4-position as 4-Morpholinopiperidine, demonstrating the potential of this structural motif in developing HDAC inhibitors. [, ]

8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline

  • Compound Description: This compound, along with its piperazine analogue, was analyzed for its crystal structure and energy frameworks. []
  • Relevance: This compound, similar to 4-Morpholinopiperidine, possesses a piperidine ring substituted at the 4-position, though with a different substituent. []

8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

  • Compound Description: This compound is the piperazine analogue of compound 8, also analyzed for its crystal structure and energy frameworks. []
  • Relevance: Though containing a piperazine ring instead of piperidine as in 4-Morpholinopiperidine, the structural similarity and shared substitution pattern at the analogous position highlight a potential bioisosteric relationship between piperidine and piperazine rings. []

6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

  • Compound Description: This compound served as a starting point for designing a series of phosphoramidate derivatives evaluated for their antimicrobial activity. []
  • Relevance: This compound is structurally similar to 4-Morpholinopiperidine, possessing a piperidine ring with a substituent at the 4-position. The differing substituents suggest potential avenues for modifying the core structure to achieve desired antimicrobial properties. []

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

  • Compound Description: This compound is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor currently in phase 1 and 2 clinical trials. []
  • Relevance: Similar to 4-Morpholinopiperidine, this compound features a piperidine ring, though incorporated within a more complex structure. The presence of the piperidine ring suggests its potential role in the compound's interaction with the ALK target. []

(E)‐4‐(2‐(2‐(5,8‐dimethyl‐[1,2,4]triazolo[1,5‐a]pyrazin‐2‐yl)vinyl)‐6‐(pyrrolidin‐1‐yl)pyrimidin‐4‐yl)morpholine (PDM-042)

  • Compound Description: This compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential for treating schizophrenia. []
  • Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine. The presence of the morpholine ring in this PDE10A inhibitor suggests its potential importance in interacting with the target and contributing to the observed pharmacological activity. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: This compound is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. The different substituent highlights the versatility of modifications at this position while targeting specific enzymes like EZH2. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole

  • Compound Description: This compound represents a series of synthesized derivatives bearing both 1,3,4-oxadiazole and piperidine moieties. These compounds were studied for their biological activity, including antimicrobial activity, acetylcholinesterase inhibition, and urease inhibition. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine, highlighting the relevance of this structural motif in various pharmacological targets. []

(Piperidin-4-yl)pyrido[3,2-d]pyrimidine

  • Compound Description: This compound served as a scaffold for developing BAY-885, a potent and selective ERK5 inhibitor. []
  • Relevance: This compound incorporates a piperidine ring substituted at the 4-position, directly comparable to 4-Morpholinopiperidine, demonstrating the significance of this structural motif in designing kinase inhibitors like BAY-885. []

(1‐(1‐((cis)‐4‐isopropylcyclohexyl)piperidin‐4‐yl)‐1H‐indol‐2‐yl)methanol (AT-312)

  • Compound Description: This compound is a novel and selective nociceptin receptor (NOP) agonist that has shown to decrease the acquisition of ethanol-induced conditioned place preference in mice. []
  • Relevance: Similar to 4-Morpholinopiperidine, this compound features a piperidine ring, although with a different substituent at the nitrogen. This structural similarity highlights the potential of piperidine derivatives in targeting the NOP receptor. []

2-(Piperidin-4-yl)-thiazole-4-carboxamide

  • Compound Description: This compound represents a series of analogues of tubulysins, synthesized to investigate the importance of intramolecular hydrogen bonding for antitumor activity. []
  • Relevance: This compound features a piperidine ring with a substituent at the 4-position, analogous to 4-Morpholinopiperidine. This highlights the potential of modifying the piperidine nitrogen while targeting specific biological pathways involved in tumor growth. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

  • Compound Description: This compound is a potent, orally available, and highly selective PARP-1 inhibitor discovered through high-throughput screening and structure-based optimization. It shows promising antitumor activity in preclinical models. []
  • Relevance: This compound contains a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This underscores the importance of this specific substitution pattern in achieving selectivity for the PARP-1 enzyme. []

N‐phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

  • Compound Description: This compound is a new synthetic opioid analogue of fentanyl, identified in seized material. It poses a serious risk of fatal intoxication. []
  • Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. Although the core structures differ significantly, the presence of the piperidine ring suggests its potential role in binding to opioid receptors. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: This compound is a CGRP receptor antagonist, discovered through structure-based drug design. It is a highly potent and selective compound with good metabolic stability and solubility, making it a potential candidate for treating migraine. []
  • Relevance: This compound features a piperidine ring within its complex structure, similar to 4-Morpholinopiperidine. This highlights the presence of piperidine rings in diverse pharmacological contexts, including CGRP receptor antagonists. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: This compound is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on a previous lead compound and QSAR predictions. []
  • Relevance: This compound features a piperidine ring with a complex substituent at the 4-position, making it structurally similar to 4-Morpholinopiperidine. This demonstrates the potential of modifying the piperidine substituent to achieve dual inhibition of different enzyme families. []

2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole

  • Compound Description: This compound represents a series of new heterocyclic compounds containing the imidazole scaffold, synthesized and evaluated for their antimicrobial activity. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This exemplifies the application of piperidine-containing compounds in developing new antimicrobial agents. []

4-(Piperidin-4-yl)-1-hydroxypyrazole

  • Compound Description: This compound is a gamma-aminobutyric acid(A) (GABAA) receptor ligand. A series of its analogues were synthesized to explore the orthosteric binding site of the GABAA receptor. [, ]
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, substituted at the same position. This common structural feature suggests the potential significance of the 4-substituted piperidine moiety in interacting with the GABAA receptor. [, ]

2-(piperidin-4-yl)-1H-benzo[d]imidazole

  • Compound Description: This compound served as a starting point for the design and synthesis of novel anti-inflammatory agents. []
  • Relevance: This compound, similar to 4-Morpholinopiperidine, features a piperidine ring substituted at the 4-position, highlighting the potential of this scaffold in developing new anti-inflammatory therapies. []

Diphenyl(piperidin-4-yl)methanol

  • Compound Description: This compound represents a series of derivatives evaluated for their antimicrobial activity. []
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, emphasizing the importance of this structural motif in medicinal chemistry, specifically in the context of antimicrobial agents. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound and its pharmaceutically acceptable salts act as ALK and EGFR modulators for cancer treatment. []
  • Relevance: This compound incorporates a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. The presence of the piperidine ring in this complex structure suggests its potential role in the compound's interaction with both ALK and EGFR. []

5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol

  • Compound Description: This compound was used to synthesize a series of S-substituted derivatives evaluated for their enzyme inhibition and antibacterial properties. []
  • Relevance: This compound features a piperidine ring with a substituent at the 4-position, analogous to 4-Morpholinopiperidine. []

7‐Nitro‐1‐(Piperidin‐4‐yl)‐4,5‐Dihydro‐[1,2,4] Triazolo[4,3‐a]Quinoline‐Sulphonamide

  • Compound Description: This compound represents a series of derivatives designed and synthesized as potential antimicrobial agents. []
  • Relevance: This compound incorporates a piperidine ring substituted at the nitrogen, similar to 4-Morpholinopiperidine, highlighting the presence of this structural motif in various antimicrobial agents. []

5‐(Piperidin‐4‐yl)‐3‐Hydroxypyrazole

  • Compound Description: This compound and its analogs were used to probe the orthosteric binding site of the GABAA receptor. []
  • Relevance: This compound, similar to 4-Morpholinopiperidine, features a piperidine ring with substitution at the 4-position. The presence of this structural element in a series of GABAA receptor ligands suggests its potential role in binding to the receptor. []

2,4-difluorophenyl (piperidin-4-yl)methanone oxime

  • Compound Description: This compound served as a precursor for synthesizing derivatives evaluated for their in vitro antimicrobial activity. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This highlights the potential of this scaffold for developing antimicrobial agents. []

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)

  • Compound Description: This compound is a new psychoactive substance identified as a synthetic opioid, posing health and social risks. []
  • Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. Although their structures differ, the presence of this ring suggests its potential role in binding to opioid receptors and contributing to the compound's psychoactive effects. []

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl; THF-F)

  • Compound Description: This compound is a new psychoactive substance identified as a synthetic opioid, similar to furanylfentanyl, and also poses health and social risks. []
  • Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. The similarity in structure to furanylfentanyl, which also contains a piperidine ring, suggests a potential common pharmacophore responsible for their opioid receptor binding and psychoactive effects. []

4-piperidin-4-yl-benzene-1,3-diol

  • Compound Description: This compound, and its salts, are novel compounds with potential pharmaceutical applications. []
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, demonstrating the importance of this structural motif in medicinal chemistry. []

N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide (NDS-41119)

  • Compound Description: This compound is identified as a potential EGFR signaling inhibitor, demonstrating inhibitory effects on EGFR phosphorylation and downstream signaling pathways. []
  • Relevance: This compound contains a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This structural similarity suggests a potential role for the piperidine ring in interacting with the EGFR target. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a therapy for glaucoma. []
  • Relevance: This compound incorporates a piperidine ring within its structure, similar to 4-Morpholinopiperidine, highlighting the presence of piperidine rings in diverse pharmacological contexts, including sGC activators for glaucoma treatment. []

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

  • Compound Description: This compound is a factor B inhibitor specifically designed to treat various complement-mediated diseases. []
  • Relevance: This compound features a piperidine ring, although with a different substitution pattern compared to 4-Morpholinopiperidine. This difference highlights the importance of the substituent position and type in influencing the compound's activity towards specific targets like factor B. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: This compound is a highly potent type II inhibitor of cKIT kinase, capable of inhibiting the T670I "Gatekeeper" mutant. []
  • Relevance: This compound contains a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This structural similarity suggests a potential role of the piperidine ring in interacting with the cKIT kinase target, including its mutated forms. []

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: This compound is an antidiabetic clinical candidate targeting GPR119, demonstrating efficacy in both acute and chronic in vivo rodent models of diabetes. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This highlights the potential of this structural motif in developing new antidiabetic therapies targeting GPR119. []

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

  • Compound Description: This compound is a key intermediate in the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide. []
  • Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine, highlighting the relevance of this structural motif in medicinal chemistry, particularly in targeting inflammatory processes involving TNF-alpha and nitric oxide. []
Overview

4-Morpholinopiperidine is a heterocyclic compound that combines elements of both morpholine and piperidine. It is characterized by a piperidine ring with a morpholine substituent at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals.

Source and Classification

4-Morpholinopiperidine is classified as a cyclic amine, specifically belonging to the category of morpholine derivatives. Morpholine itself is a six-membered ring containing one oxygen and five carbon atoms, while piperidine is a saturated six-membered ring containing one nitrogen atom. The integration of these two structures results in unique chemical properties that are useful in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Morpholinopiperidine can be achieved through various methods, with one notable approach involving the reaction of 1-benzyl-4-piperidone with morpholine. This reaction typically occurs under specific conditions, such as heating in toluene with the addition of Raney nickel as a catalyst for hydrogenation.

  1. Preparation Steps:
    • React 1-benzyl-4-piperidone with morpholine in toluene.
    • Introduce Raney nickel and apply hydrogenation under controlled pressure (approximately 40 kg) and temperature (around 50 °C) for several hours.
    • The resultant product is filtered, treated with hydrochloric acid, and crystallized to yield 4-Morpholinopiperidine with high purity and yield (up to 91%) .

This method highlights the efficiency and simplicity of synthesizing this compound while maintaining high yields.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-Morpholinopiperidine is C10H18N2OC_{10}H_{18}N_2O. Its structure features:

  • A piperidine ring: A saturated six-membered ring containing one nitrogen atom.
  • A morpholine moiety: A six-membered ring containing one nitrogen and one oxygen atom.

The molecular weight is approximately 182.26 g/mol. The compound exhibits chirality due to the presence of multiple stereocenters, which can influence its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

4-Morpholinopiperidine participates in various chemical reactions typical of amines and heterocycles. These include:

  • N-Alkylation: It can undergo alkylation reactions where the nitrogen atom reacts with alkyl halides to form N-alkyl derivatives.
  • Reductive Amination: This process involves the reaction with aldehydes or ketones in the presence of reducing agents like hydrogen gas, often utilizing palladium or platinum catalysts .
  • Formation of Salts: The basic nature of the amine allows it to form salts with acids, which can be useful for purification or formulation purposes.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-Morpholinopiperidine often involves interactions with biological targets such as receptors or enzymes. The specific mechanism can vary based on the application:

  • Pharmacological Activity: As a structural component in drug design, it may enhance binding affinity to target proteins or modulate biological pathways.
  • Antimicrobial Properties: Research indicates that morpholine derivatives can enhance antibiotic efficacy against multidrug-resistant bacteria by altering membrane permeability or inhibiting efflux pumps .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Solubility: Highly soluble in water due to its polar nature.
  • Boiling Point: Approximately 200 °C.
  • Melting Point: Not explicitly defined but generally remains liquid at room temperature.

These properties make it suitable for various formulations in pharmaceutical applications.

Applications

Scientific Uses

4-Morpholinopiperidine has several notable applications:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of drugs targeting central nervous system disorders, pain management, and infectious diseases.
  • Chemical Research: Acts as a reagent or building block in organic synthesis, particularly in creating more complex molecular architectures.
  • Antimicrobial Agents: Investigated for its role in enhancing the efficacy of existing antibiotics against resistant strains .

Properties

CAS Number

53617-35-9

Product Name

4-Morpholinopiperidine

IUPAC Name

4-piperidin-4-ylmorpholine

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2

InChI Key

YYBXNWIRMJXEQJ-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCOCC2

Canonical SMILES

C1CNCCC1N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.